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Compound of Interest

Compound Name: Nickel;silicon

Cat. No.: B084514

Technical Support Center: Nickel Silicide
Formation

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals working on
experiments involving the influence of nickel film thickness on silicide phase formation.

Troubleshooting Guides

This section addresses common problems encountered during nickel silicide formation
experiments, offering potential causes and solutions.
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Problem

Potential Causes

Recommended Solutions

High Sheet Resistance After

Annealing

1. Incomplete Silicidation: The
annealing temperature was too
low or the time was too short to
fully convert the nickel film to
the desired low-resistivity NiSi
phase.[1] 2. Presence of High-
Resistivity Phases: Formation
of Ni-rich silicides (like Ni2Si)
or the high-resistivity NiSi2
phase instead of NiSi.[2][3] 3.
Oxygen Contamination:
Oxygen in the nickel film or
annealing ambient can lead to
the formation of nickel oxide,
inhibiting proper silicide
formation and increasing
resistivity.[4] 4. Native Oxide
Barrier: A thin layer of native
silicon oxide on the substrate
can act as a diffusion barrier,
preventing or hindering the
reaction between nickel and

silicon.[5]

1. Optimize Annealing
Parameters: Increase the
annealing temperature or
duration based on the nickel
film thickness. Refer to the
phase formation data tables
below. 2. Implement a Two-
Step Anneal: Use a lower
temperature first anneal
(RTAZ1) to form Ni-rich silicide,
followed by a selective etch of
unreacted nickel, and a higher
temperature second anneal
(RTA2) to form the final NiSi
phase. This provides better
control over the final phase.[4]
[6] 3. Improve Process
Environment: Use high-purity
argon or nitrogen as the
annealing ambient. A TiN
capping layer can also be used
to prevent oxygen
contamination.[4] 4. Proper
Substrate Cleaning: Perform a
thorough pre-deposition
cleaning of the silicon wafer,
including a final dip in dilute
hydrofluoric acid (HF) to
remove the native oxide
immediately before loading

into the deposition chamber.[3]

[6]

Poor Film Uniformity and
Rough Surface

(Agglomeration)

1. High Annealing
Temperature: Annealing at

temperatures above the

1. Optimize Annealing
Temperature: Keep the second

annealing temperature within
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stability window for NiSi
(typically >600-650°C) can
cause the film to agglomerate
into islands, especially for
thinner films.[3][7] 2. Excessive
Film Thickness: Very thick
nickel films can also be prone

to agglomeration.

the process window for NiSi
formation (typically 400-
600°C). 2. Control Nickel Film
Thickness: Use the
appropriate nickel thickness for
the desired final silicide
thickness. Thinner NiSi films
generally have better thermal
stability.[8]

Phase Formation Issues

(Incorrect or Mixed Phases)

1. Incorrect Annealing
Temperature: The temperature
directly controls which silicide
phase is formed.[9][10] 2.
Influence of Nickel Film
Thickness: For very thin nickel
films (typically <10 nm), the
standard phase sequence can
be altered, sometimes leading
to the direct formation of NiSi2
at lower temperatures.[11][12]
3. Presence of Contaminants:
Contaminants at the Ni/Si
interface can alter the reaction

kinetics and phase formation.

[6]

1. Precise Temperature
Control: Ensure accurate
calibration and control of the
rapid thermal annealing (RTA)
system. 2. Consider Thickness
Effects: Be aware of the
different phase formation
behavior for ultra-thin films and
adjust annealing parameters
accordingly. 3. Thorough
Cleaning: Ensure rigorous
cleaning of the substrate

before nickel deposition.

High Junction Leakage Current

in Devices

1. Silicide Encroachment:
Lateral growth of the silicide
can cause "piping" defects,
leading to junction shorting.
[13] 2. Rough Silicide/Silicon
Interface: A non-uniform
interface can lead to localized
high electric fields and

increased leakage.

1. Optimize Two-Step
Annealing: A well-controlled
two-step anneal can help
manage the silicide formation
and minimize encroachment.
[4] 2. Use of Capping Layers:
ATIN cap can promote a more
uniform reaction and a

smoother interface.[4]
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Frequently Asked Questions (FAQSs)

Q1: What is the typical phase sequence for nickel silicide formation with increasing
temperature?

Al: For relatively thick nickel films, the generally observed phase sequence with increasing
annealing temperature is: Ni — Ni2Si (around 200-350°C) - NiSi (around 350-700°C) — NiSiz
(above 700-750°C).[3][9]

Q2: How does the initial nickel film thickness affect the resulting silicide phase?

A2: The initial nickel thickness is a critical parameter. While thicker films generally follow the
standard phase sequence, very thin films (< 10 nm) can exhibit a different behavior. In some
cases, for nickel films of a few nanometers, the low-resistivity NiSi phase may not form, and
instead, an epitaxial NiSi2 phase can form at temperatures as low as 450°C.[11][12]

Q3: Why is a two-step annealing process often recommended for NiSi formation?

A3: A two-step annealing process provides better control over the final silicide phase and
thickness. The first, lower-temperature anneal (RTAL) is used to form a nickel-rich silicide
(Ni2Si). After selectively etching away the unreacted nickel, a second, higher-temperature
anneal (RTA2) is performed to convert the NizSi into the desired low-resistivity NiSi phase. This
method helps to achieve a uniform NiSi film with a smooth interface.[4][6]

Q4: What is the role of the native oxide on the silicon substrate?

A4: The native silicon oxide layer (SiOz2) is a significant barrier to the diffusion of nickel and
silicon atoms. If not removed prior to nickel deposition, it can impede or even completely block
the silicidation reaction, leading to non-uniform films or the formation of different phases at
higher temperatures.[5] Therefore, a hydrofluoric acid (HF) dip right before loading the
substrate into the deposition system is a crucial step.[3][6]

Q5: How can | characterize the formed nickel silicide films?

A5: Several techniques are commonly used:
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» Four-Point Probe: To measure the sheet resistance, which is a key indicator of the silicide
phase formed (NiSi has the lowest resistivity).[4][14]

o X-Ray Diffraction (XRD): To identify the crystalline phases present in the film.[4][14][15]

e Scanning Electron Microscopy (SEM): To examine the surface morphology and uniformity of
the silicide film.[14]

e Transmission Electron Microscopy (TEM): To observe the cross-section of the film, measure
its thickness, and analyze the interface with the silicon substrate.[4]

Quantitative Data

The following tables summarize key quantitative data regarding nickel silicide phase formation.

Table 1: Nickel Silicide Phase Formation Temperatures and Sheet Resistance

. Formation Temperature Typical Sheet Resistance
Silicide Phase ]
Range (°C) (Qlsq) for ~50 nm film
Ni2Si 200 - 350 Higher than NiSi
NiSi 350 - 700 7-20
NiSiz > 700 Higher than NiSi

Note: Sheet resistance is highly dependent on film thickness.

Table 2: Influence of Initial Ni Thickness on Final Silicide Thickness and Phase (at 850°C)

Initial Ni Film Final Silicide Film Sheet Resistance
. . Observed Phases

Thickness (nm) Thickness (hm) (Qlsq)

89 400 NiSi + NiSiz 1.89

27 105 NiSi + NiSiz 5.44

19 80 Si-rich phases

7 35 Si-rich phases 53.73
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Data adapted from a study on silicide formation at a high temperature of 850°C.[14]

Experimental Protocols
Standard Two-Step Rapid Thermal Annealing (RTA) for
NiSi Formation

This protocol outlines a typical procedure for forming a low-resistivity NiSi film.

1. Substrate Cleaning: a. Perform a standard RCA clean of the p-type Si (100) substrate. b.
Immediately before loading into the deposition system, dip the wafer in a dilute hydrofluoric
acid (HF) solution (e.g., 10:1 H20:HF) for 30-60 seconds to remove the native oxide. c. Rinse

with deionized (DI) water and dry with nitrogen gas.

2. Nickel Deposition: a. Immediately transfer the cleaned substrate to a physical vapor
deposition (PVD) system (e.g., sputtering or e-beam evaporation). b. Deposit the desired
thickness of nickel. For example, a 10 nm Ni film will result in approximately 20-22 nm of NiSi.

3. (Optional) Capping Layer Deposition: a. Without breaking vacuum, deposit a thin (e.g., 10
nm) Titanium Nitride (TiN) capping layer to prevent oxidation during annealing.[4]

4. First Anneal (RTAL): a. Transfer the wafer to a rapid thermal annealing (RTA) chamber. b.
Anneal at a temperature in the range of 250-350°C for 30-60 seconds in a nitrogen (N2)
ambient. This step forms a Ni-rich silicide (primarily Ni2Si).

5. Selective Etching: a. Remove the unreacted nickel (and the TiN cap if used) with a selective
wet etch. A common solution is a mixture of sulfuric acid and hydrogen peroxide (H2SO4:H2032).

6. Second Anneal (RTA2): a. Return the wafer to the RTA chamber. b. Perform the second
anneal at a temperature between 400-600°C for 30-60 seconds in a N2 ambient. This converts
the Ni2Si to the low-resistivity NiSi phase.

Visualizations
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Caption: Workflow for two-step nickel silicide formation.
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Caption: Typical nickel silicide phase formation sequence.
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Caption: Troubleshooting logic for high sheet resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b084514?utm_src=pdf-body-img
https://www.benchchem.com/product/b084514?utm_src=pdf-body-img
https://www.benchchem.com/product/b084514?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. sbvacuo.org.br [sbvacuo.org.br]

. jos.ac.cn [jos.ac.cn]

. researchgate.net [researchgate.net]

. Nickel Silicides [globalsino.com]

. davidpublisher.com [davidpublisher.com]

. irlib.nycu.edu.tw [ir.lib.nycu.edu.tw]

°
© (0] ~ » &) faN w N -

. osti.gov [osti.gov]

e 10. researchgate.net [researchgate.net]

e 11. researchgate.net [researchgate.net]

o 12. files.core.ac.uk [files.core.ac.uk]

e 13. researchgate.net [researchgate.net]

e 14. gcris.iyte.edu.tr [geris.iyte.edu.tr]

e 15. Study of nickel silicide by X- ray diffraction [library.crti.dz]

 To cite this document: BenchChem. [Influence of nickel film thickness on silicide phase
formation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084514#influence-of-nickel-film-thickness-on-silicide-
phase-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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